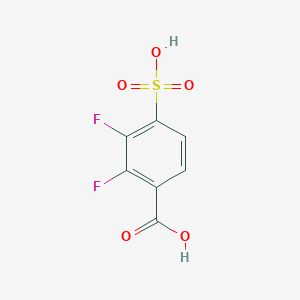
2,6-Dimethoxy-2,6-dimethyl-1,1-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethoxy-2,6-dimethyl-1,1-biphenyl is an organic compound with the molecular formula C16H18O2 It is a biphenyl derivative characterized by the presence of two methoxy groups and two methyl groups attached to the biphenyl core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-2,6-dimethyl-1,1-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethoxybenzaldehyde and 2,6-dimethylbenzene.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a catalyst, such as a Lewis acid, to form the biphenyl core.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include:
Batch or Continuous Reactors: The use of batch or continuous reactors to control reaction parameters such as temperature, pressure, and reaction time.
Catalysts and Solvents: The selection of efficient catalysts and solvents to enhance reaction rates and selectivity.
Automation and Monitoring: The implementation of automated systems and monitoring equipment to ensure consistent product quality and safety.
化学反応の分析
Types of Reactions
2,6-Dimethoxy-2,6-dimethyl-1,1-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: Biphenyl compounds with new functional groups.
科学的研究の応用
2,6-Dimethoxy-2,6-dimethyl-1,1-biphenyl has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
作用機序
The mechanism of action of 2,6-Dimethoxy-2,6-dimethyl-1,1-biphenyl involves its interaction with molecular targets and pathways. For example:
Ligand Binding: The compound can act as a ligand, binding to metal ions or other molecules to form complexes.
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Signal Transduction: The compound can influence signal transduction pathways by interacting with receptors or other signaling molecules.
類似化合物との比較
Similar Compounds
2,6-Dimethoxy-1,1-biphenyl: Lacks the methyl groups present in 2,6-Dimethoxy-2,6-dimethyl-1,1-biphenyl.
2,6-Dimethyl-1,1-biphenyl: Lacks the methoxy groups present in this compound.
This compound-4-carboxylic acid: Contains an additional carboxylic acid group.
Uniqueness
This compound is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C16H18O2 |
|---|---|
分子量 |
242.31 g/mol |
IUPAC名 |
2-(2,6-dimethoxyphenyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C16H18O2/c1-11-7-5-8-12(2)15(11)16-13(17-3)9-6-10-14(16)18-4/h5-10H,1-4H3 |
InChIキー |
NCPFROAVBZLBQN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)C2=C(C=CC=C2OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopentanecarboxamide, N-[3-(methylamino)propyl]-](/img/structure/B14129809.png)
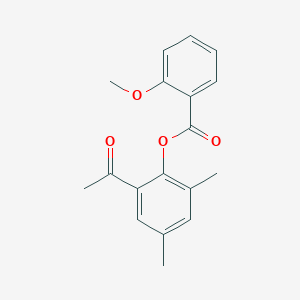
![Methyl 4-{[(pyridin-2-yl)formamido]methyl}benzoate](/img/structure/B14129814.png)



![4-Chloro-2-[1-(2-chlorophenyl)ethenyl]aniline](/img/structure/B14129843.png)
![2-[2-Methyl-5-[[4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14129851.png)
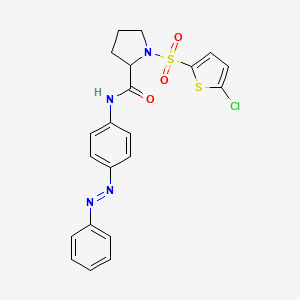
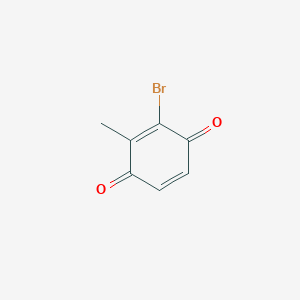
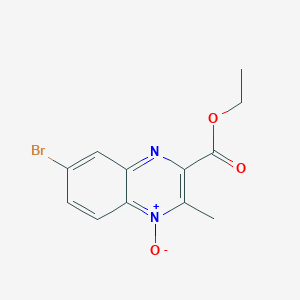

![2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14129886.png)
